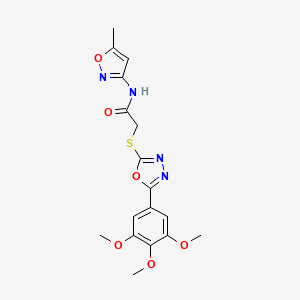![molecular formula C11H14O3 B2493947 [3-(Hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1260683-92-8](/img/structure/B2493947.png)
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate, also known as HMPP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanoic acid and is commonly used as a reagent in organic synthesis. HMPP has been found to have various biochemical and physiological effects, which make it a useful tool for investigating biological processes.
Mécanisme D'action
The mechanism of action of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been shown to undergo oxidation by reactive oxygen species, leading to the formation of quinone methides and other reactive intermediates. These intermediates can react with proteins, DNA, and other biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. Additionally, [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in lab experiments is its relatively simple synthesis method. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is its potential for non-specific interactions with biomolecules. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate can react with a variety of biological molecules, which can make it difficult to interpret experimental results. Additionally, the reactive intermediates formed during the oxidation of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate can be cytotoxic, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in scientific research. One potential area of interest is the development of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate-based fluorescent probes for the detection of reactive oxygen species in living cells. Additionally, the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate as a substrate for enzymes such as horseradish peroxidase and laccase could be further explored for the development of biosensors. Finally, the potential anticancer and neuroprotective properties of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate could be further investigated for the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction produces [3-(Hydroxymethyl)phenyl] 2-methylpropanoate as a white solid with a melting point of 75-76°C. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including natural products and pharmaceuticals. [3-(Hydroxymethyl)phenyl] 2-methylpropanoate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been used as a substrate for enzymes such as horseradish peroxidase and laccase, which catalyze the oxidation of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate to produce a colored product that can be measured spectrophotometrically.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAGFFHSWRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53417275 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

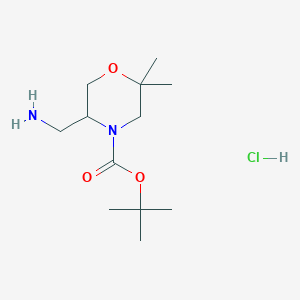

![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)
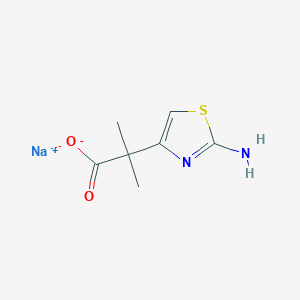
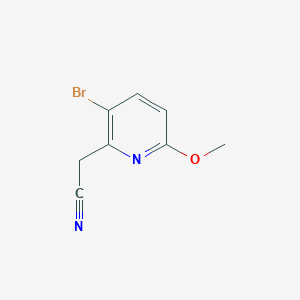

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)


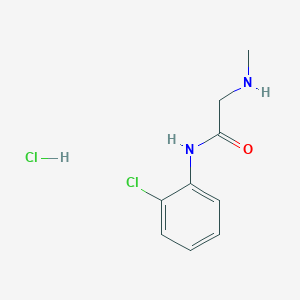
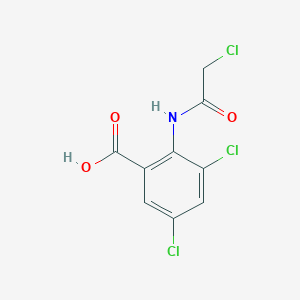
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
